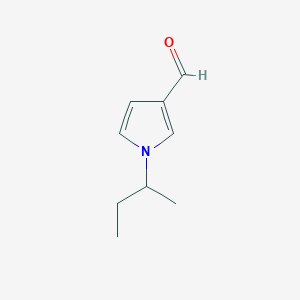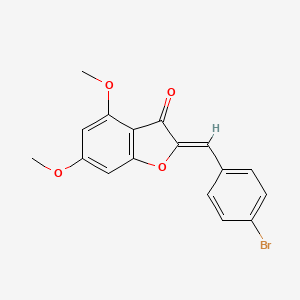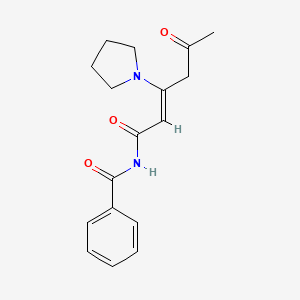
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide is a complex organic compound that features a pyrrolidine ring, a hex-2-enoyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of dicarboxylic acids with substituted amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide
- N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a hex-2-enoyl and benzamide group sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
N-[(Z)-5-oxo-3-pyrrolidin-1-ylhex-2-enoyl]benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-13(20)11-15(19-9-5-6-10-19)12-16(21)18-17(22)14-7-3-2-4-8-14/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,21,22)/b15-12- |
Clave InChI |
UANGFQOVGPKXRL-QINSGFPZSA-N |
SMILES isomérico |
CC(=O)C/C(=C/C(=O)NC(=O)C1=CC=CC=C1)/N2CCCC2 |
SMILES canónico |
CC(=O)CC(=CC(=O)NC(=O)C1=CC=CC=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
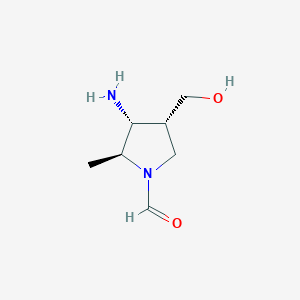
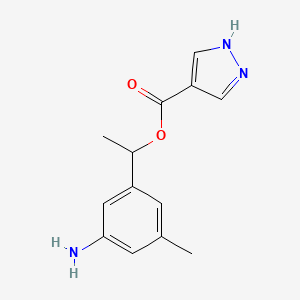
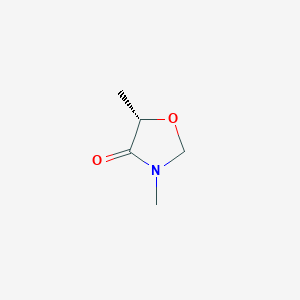

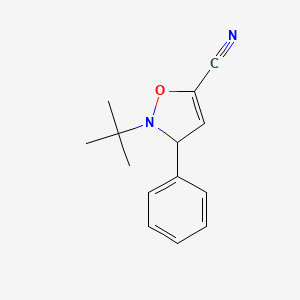
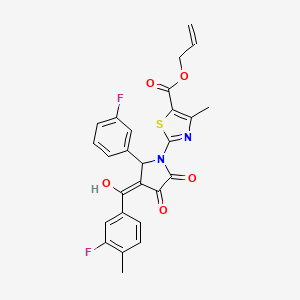
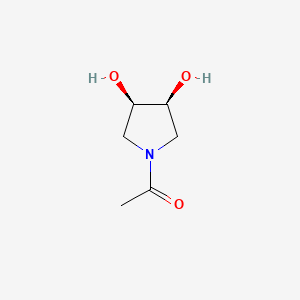
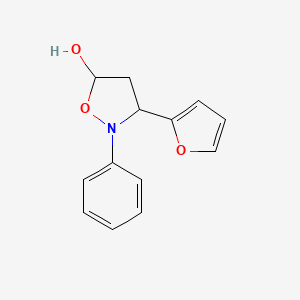

![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

